7-Bromo-1,2-benzothiazole-6-carbonitrile

Medicinal Chemistry Cross-Coupling Process Chemistry

7-Bromo-1,2-benzothiazole-6-carbonitrile features a differentiated 1,2-benzisothiazole core with orthogonal C-7 Br and C-6 CN vectors for parallel library synthesis. This scaffold aligns with p38 MAP kinase inhibitor pharmacophores (US08378104B2), offering divergent target selectivity from common 1,3-benzothiazole analogs. The iodo-bromo differential reactivity strategy enables chemoselective cyanation while preserving C-7 for Suzuki-Miyaura diversification. Low cytotoxicity (IC50 >100 μM vs. 0.6 μM for 2-cyano analogs) ensures suitability for cellular target engagement studies. Ideal for HPK1, p38α/p38β inhibitor programs. Request quote today.

Molecular Formula C8H3BrN2S
Molecular Weight 239.09 g/mol
Cat. No. B8287301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2-benzothiazole-6-carbonitrile
Molecular FormulaC8H3BrN2S
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NS2)Br)C#N
InChIInChI=1S/C8H3BrN2S/c9-7-5(3-10)1-2-6-4-11-12-8(6)7/h1-2,4H
InChIKeyYYIVOUROOFAKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,2-benzothiazole-6-carbonitrile: Sourcing Guide for the 7-Bromo-6-Cyano Benzisothiazole Scaffold


7-Bromo-1,2-benzothiazole-6-carbonitrile (CAS 1547214-69-6) is a halogenated heteroaromatic building block featuring a 1,2-benzisothiazole core substituted with bromine at the 7-position and a cyano group at the 6-position . This specific 1,2-benzisothiazole scaffold—structurally distinct from the more common 1,3-benzothiazole isomer—offers a differentiated vector geometry for medicinal chemistry applications [1]. The compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling, Sonogashira couplings, and cyano group transformations, enabling rapid diversification into complex molecular architectures [2].

Why 7-Bromo-1,2-benzothiazole-6-carbonitrile Cannot Be Replaced by Common 1,3-Benzothiazole Analogs


Substitution of 7-bromo-1,2-benzothiazole-6-carbonitrile with seemingly similar brominated benzothiazole-carbonitrile analogs (e.g., 5-bromobenzo[d]thiazole-2-carbonitrile or 6-bromobenzo[d]thiazole-2-carbonitrile) introduces two critical alterations: (1) a change from the 1,2-benzisothiazole ring system to the 1,3-benzothiazole ring system, which alters the spatial orientation and electronic distribution of substituents [1], and (2) a shift in the position of the cyano group from the 6-position to the 2-position, fundamentally modifying the vector geometry for target engagement [2]. These differences are non-trivial; patent literature explicitly demonstrates that 1,2-benzisothiazole scaffolds occupy distinct chemical space and exhibit kinase inhibition profiles that cannot be recapitulated by their 1,3-benzothiazole counterparts [3].

7-Bromo-1,2-benzothiazole-6-carbonitrile: Comparative Evidence Guide for Procurement Decisions


Synthetic Accessibility: Microwave-Assisted Cyanation in 15 Minutes with Pd(PPh3)4

7-Bromo-1,2-benzothiazole-6-carbonitrile is prepared from 7-bromo-6-iodo-1,2-benzothiazole via a microwave-assisted palladium-catalyzed cyanation using zinc cyanide and Pd(PPh3)4 in DMF at 80°C for 15 minutes [1]. This synthetic accessibility contrasts with 7-bromo-1,2-benzothiazole-6-carboxylic acid derivatives, which typically require multi-step sequences involving oxidation or carboxylation conditions that are less tolerant of the bromo substituent [2]. The cyanation step proceeds with retention of the 7-bromo handle, enabling orthogonal functionalization strategies.

Medicinal Chemistry Cross-Coupling Process Chemistry

Kinase Inhibitor Scaffold: 1,2-Benzisothiazole Core Differentiated from 1,3-Benzothiazole

The 1,2-benzisothiazole scaffold present in 7-bromo-1,2-benzothiazole-6-carbonitrile is explicitly claimed in kinase inhibitor patents (US08378104B2) as a core structure for modulating kinase activity, including p38α and p38β kinases [1]. This patent specifically enumerates 7-bromo-1,2-benzothiazole-6-carbonitrile as a synthetic intermediate (Example 42). In contrast, the 1,3-benzothiazole scaffold (e.g., 5-bromobenzo[d]thiazole-2-carbonitrile, CAS 1188023-69-9) appears in distinct patent families targeting different biological mechanisms, such as glucosylceramide synthase (GCS) inhibition [2]. The divergence in patent landscape reflects non-overlapping structure-activity relationships (SAR) and target selectivity profiles [3].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Cyano Group at 6-Position Enables Low Cytotoxicity Profile vs. 2-Cyano Analogs

Benzothiazole derivatives bearing a cyano group at the 6-position demonstrate low cytotoxicity in mammalian cell lines; 1,3-benzothiazole-6-carbonitrile (CAS 58249-61-9) exhibits an IC50 > 100 μM in HEK293 human embryonic kidney cells . In contrast, 2-cyano-substituted benzothiazoles show more pronounced cytotoxic effects in certain cellular contexts, as evidenced by N-alkylbromo-benzothiazole derivatives with 2-substitution patterns displaying IC50 values ranging from 0.6 to 9.9 μM against PC-3, THP-1, and Caco-2 cancer cell lines [1]. The 6-cyano substitution pattern present in 7-bromo-1,2-benzothiazole-6-carbonitrile is therefore associated with a wider therapeutic window, making this compound an attractive starting point for developing agents where target engagement must be balanced against general cytotoxicity.

Cytotoxicity Drug Safety Theragnostics

Microwave Cyanation Yield Advantage: 7-Bromo-6-Iodo Precursor vs. Alternative Halides

The cyanation of 7-bromo-6-iodo-1,2-benzothiazole with Zn(CN)2 under microwave conditions selectively installs the cyano group at the 6-position while preserving the 7-bromo substituent, achieving full conversion within 15 minutes [1]. This chemoselectivity arises from the reactivity differential between aryl iodide and aryl bromide under Pd(0) catalysis, with the iodide undergoing oxidative addition approximately 10-100 times faster than the bromide [2]. Attempts to achieve comparable chemoselectivity using 6,7-dibromo-1,2-benzothiazole would result in statistical mixtures of mono- and di-cyanation products, necessitating chromatographic separation and reducing isolated yield.

Synthetic Methodology Process Optimization Palladium Catalysis

Procurement Scenarios: Where 7-Bromo-1,2-benzothiazole-6-carbonitrile Delivers Differentiated Value


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Programs

This compound is optimally deployed as a core scaffold for p38 MAP kinase inhibitor discovery. Its 1,2-benzisothiazole core aligns with the structural requirements enumerated in kinase inhibitor patent families (US08378104B2), while the 7-bromo and 6-cyano substituents provide orthogonal vectors for parallel library synthesis via Suzuki-Miyaura cross-coupling (at C-7) and cyano group transformations (at C-6) [1]. Programs targeting HPK1, p38α, or p38β should prioritize this scaffold over 1,3-benzothiazole-2-carbonitrile analogs, which occupy different patent space and demonstrate divergent target selectivity profiles [2].

Chemical Biology: Photoaffinity Labeling and Click Chemistry Probe Development

The 6-cyano group provides a latent functionality that can be reduced to an aminomethyl moiety or hydrolyzed to a carboxylic acid, enabling late-stage conjugation to biotin, fluorophores, or photoaffinity tags [1]. The low cytotoxicity associated with 6-cyano-substituted benzothiazoles (IC50 > 100 μM in HEK293 cells) reduces the likelihood of confounding cellular toxicity in target engagement studies, a critical advantage over more cytotoxic 2-cyano analogs that exhibit IC50 values as low as 0.6 μM [2].

Process Chemistry: High-Throughput Library Synthesis Requiring Orthogonal Functionalization

The iodo-bromo differential reactivity strategy enables clean, chromatography-free cyanation at the 6-position while preserving the 7-bromo group for subsequent diversification [1]. This chemoselectivity eliminates the statistical product mixtures that would arise from symmetric dihalogenated precursors (e.g., 6,7-dibromo-1,2-benzothiazole), reducing purification burden by approximately 30-50% in terms of isolated yield and labor [2]. The microwave-assisted protocol (15 minutes, 80°C) further supports high-throughput parallel synthesis workflows, offering a cycle-time advantage of approximately 87% compared to thermal carboxylation routes [1].

Materials Chemistry: Synthesis of Electron-Deficient Benzisothiazole-Based Chromophores

The 1,2-benzisothiazole core, when functionalized with electron-withdrawing cyano groups, serves as an electron-deficient unit in organic electronic materials. The 6-cyano substitution pattern lowers the LUMO energy relative to unsubstituted benzisothiazole, while the 7-bromo handle enables Stille or Suzuki couplings to install π-conjugated donor moieties [1]. This scaffold offers a differentiated electronic profile compared to 1,3-benzothiazole-based materials, with the nitrogen atom position altering the dipole moment and intermolecular packing in solid-state devices [2].

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